

An In-depth Technical Guide to the Physical Properties of Deuterated 4'-Methylacetophenone

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Compound of Interest

Compound Name: 4'-Methylacetophenone-D10

Cat. No.: B1436296

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 4'-methylacetophenone. Due to the limited availability of specific experimental data for the deuterated variants, this document focuses on providing a comparative analysis with the well-characterized non-deuterated 4'-methylacetophenone, detailed experimental protocols for property determination, and the theoretical impact of deuteration.

Introduction to Deuterated 4'-Methylacetophenone

4'-Methylacetophenone is an aromatic ketone that serves as a common building block in organic synthesis and is found in various natural products. Its deuterated analogues, such as 4'-methylacetophenone-d3 and **4'-methylacetophenone-d10**, are of significant interest in mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry. The replacement of protium (^1H) with deuterium (^2H) can subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can have profound implications in drug development and reaction kinetics.

While extensive data exists for 4'-methylacetophenone, specific experimental values for the physical properties of its deuterated forms are not widely published. This guide provides the foundational knowledge and methodologies required to characterize these important compounds.

Comparative Physical Properties

The following table summarizes the known physical properties of 4'-methylacetophenone. These values serve as a baseline for estimating the properties of its deuterated isotopologues. Generally, deuteration leads to a slight increase in molecular weight, which can correlate with minor increases in density, melting point, and boiling point.^{[1][2]}

Physical Property	4'-Methylacetophenone (Non-deuterated)	Deuterated 4'-Methylacetophenone (Expected)
Molecular Formula	C ₉ H ₁₀ O	e.g., C ₉ H ₇ D ₃ O, C ₉ D ₁₀ O
Molecular Weight	134.18 g/mol	Higher than 134.18 g/mol
Melting Point	22-28 °C ^{[3][4][5]}	Slightly higher than the non-deuterated form
Boiling Point	224-226 °C ^{[3][4][5]}	Slightly higher than the non-deuterated form
Density	1.005 g/mL at 20 °C ^{[3][5]}	Slightly higher than the non-deuterated form
Refractive Index (n _D ²⁰ /D)	1.533-1.535 ^{[3][5]}	Similar to the non-deuterated form
Appearance	Colorless liquid or low-melting solid	Similar to the non-deuterated form
Solubility	Insoluble in water; soluble in organic solvents	Similar to the non-deuterated form

Note: The expected changes in the physical properties of the deuterated compound are based on general principles of isotope effects.^{[1][2]} Specific experimental values would need to be determined using the protocols outlined in the following sections.

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physical properties of deuterated 4'-methylacetophenone.

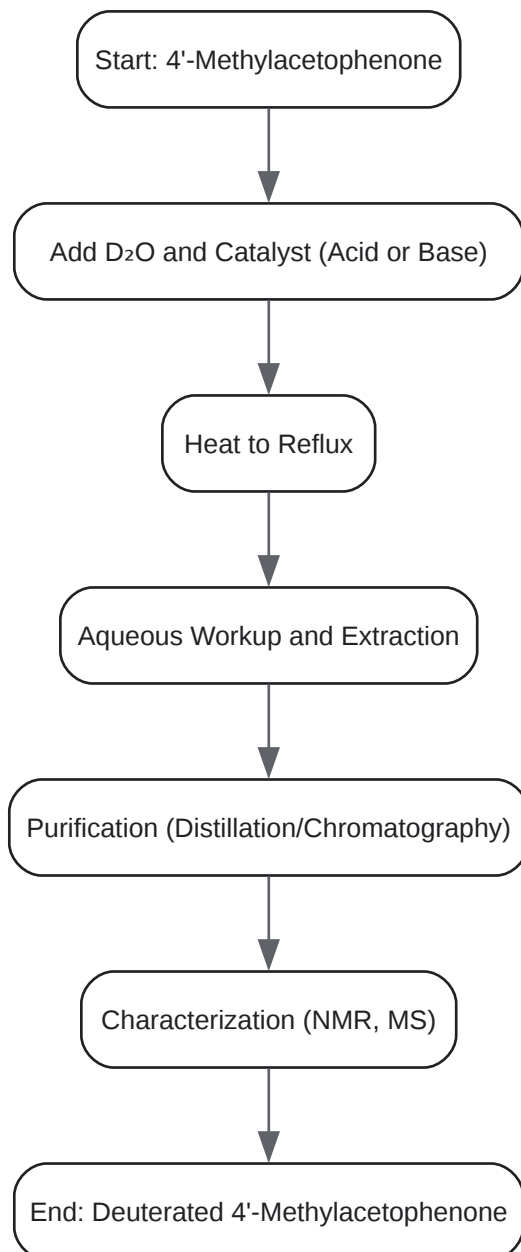
Synthesis of Deuterated 4'-Methylacetophenone

The synthesis of deuterated 4'-methylacetophenone can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange or by using deuterated starting materials in a standard synthesis like the Friedel-Crafts acylation.

Protocol: α -Deuteration of 4'-Methylacetophenone

This protocol describes the deuteration at the α -position to the carbonyl group using deuterium oxide (D_2O).

- **Materials:** 4'-methylacetophenone, Deuterium oxide (D_2O , 99.8 atom % D), a base catalyst (e.g., sodium deuterioxide, NaOD) or an acid catalyst (e.g., deuterated sulfuric acid, D_2SO_4), a reflux condenser, a round-bottom flask, a magnetic stirrer, and a heating mantle.
- **Procedure:** a. In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-methylacetophenone in an excess of deuterium oxide. b. Add a catalytic amount of the chosen acid or base catalyst. c. Attach a reflux condenser and heat the mixture to reflux for a period determined by the desired level of deuteration (this can be monitored by NMR). d. After cooling to room temperature, the mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). e. The organic layer is dried over an anhydrous drying agent (e.g., $MgSO_4$), and the solvent is removed under reduced pressure to yield the deuterated product.
- **Purification:** The crude product can be purified by distillation or column chromatography.
- **Characterization:** The extent of deuteration should be confirmed by 1H NMR and mass spectrometry.

Workflow for the Synthesis of α -Deuterated 4'-Methylacetophenone

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Caption: Synthesis of α -Deuterated 4'-Methylacetophenone.

Determination of Melting Point

The melting point is a fundamental physical property that indicates the purity of a solid compound.

Protocol: Capillary Melting Point Determination[3][4][6][7]

- **Sample Preparation:** A small amount of the crystalline deuterated 4'-methylacetophenone is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus.
- **Procedure:** a. The capillary tube is placed in the heating block of the melting point apparatus. b. The sample is heated at a rate of 10-15 °C per minute initially. c. The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination[5][8][9][10][11]

- **Sample Preparation:** A small amount of the liquid deuterated 4'-methylacetophenone (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
- **Apparatus:** A Thiele tube or a similar heating bath filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and a Bunsen burner or a hot plate.
- **Procedure:** a. The test tube assembly is attached to the thermometer and immersed in the heating bath. b. The bath is heated gently, and a stream of bubbles will emerge from the open end of the inverted capillary tube. c. The heating is stopped, and the bath is allowed to cool slowly. d. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Protocol: Pycnometer Method

- Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.
- Procedure: a. The empty, clean, and dry pycnometer is weighed. b. The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer. c. The pycnometer is emptied, dried, and then filled with the deuterated 4'-methylacetophenone at the same temperature and weighed. d. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the deuterated compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy[12][13][14]

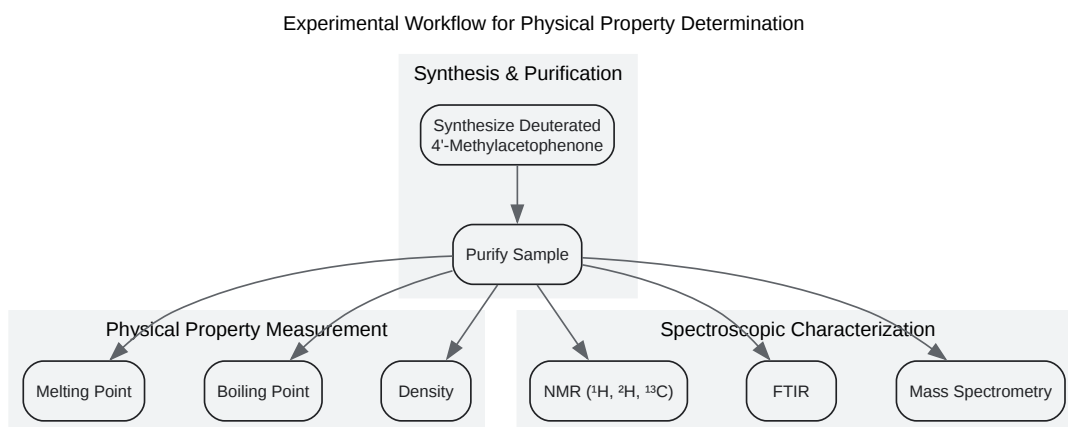
- Sample Preparation: A small amount of the deuterated 4'-methylacetophenone is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR: The ^1H NMR spectrum will show a decrease in the integration of the signals corresponding to the positions where deuterium has been incorporated. The splitting patterns of adjacent protons may also be simplified.
- ^2H NMR: A ^2H NMR spectrum can be acquired to directly observe the deuterium signals.
- ^{13}C NMR: The ^{13}C NMR spectrum will show changes in the signals for carbon atoms bonded to deuterium. The C-D coupling will result in a multiplet, and the signal intensity will be lower due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy[15][16][17][18][19]

- **Sample Preparation:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.
- **Analysis:** The FTIR spectrum is recorded. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm^{-1}) compared to the C-H stretching vibrations (around 2850-3000 cm^{-1}). This provides direct evidence of deuteration.

Protocol: Mass Spectrometry (MS)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- **Analysis:** The sample is introduced into the mass spectrometer.
- **Interpretation:** The mass spectrum will show a molecular ion peak (M^+) that is higher than that of the non-deuterated compound, corresponding to the increase in mass due to the incorporated deuterium atoms. The fragmentation pattern can also provide information about the location of the deuterium atoms.

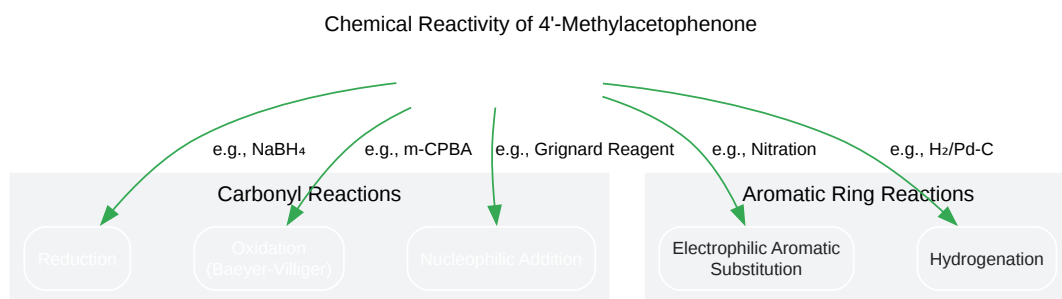


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Caption: General workflow for physical property determination.

Signaling Pathways and Logical Relationships

As 4'-methylacetophenone is primarily a synthetic intermediate, it is not typically involved in well-defined biological signaling pathways. However, its chemical reactivity can be represented in a logical relationship diagram. The primary reactions involve the carbonyl group and the aromatic ring.



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Caption: Chemical reactivity of 4'-methylacetophenone.

Conclusion

This technical guide has provided a thorough overview of the physical properties of deuterated 4'-methylacetophenone, contextualized by the known properties of its non-deuterated counterpart. While specific experimental data for the deuterated species is scarce, this document equips researchers with the necessary detailed experimental protocols to determine these properties. The inclusion of synthesis and characterization workflows, along with a visualization of chemical reactivity, offers a comprehensive resource for professionals in

research and drug development. The subtle yet significant effects of deuteration on molecular properties underscore the importance of empirical determination for precise applications.

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